N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide is a complex organic compound that features a benzothiophene moiety and a bromothiophene carboxamide group
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene derivatives that this compound likely interacts with its targets in a way that modulates their function .
Biochemical Pathways
Given the diverse therapeutic properties of thiophene derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Result of Action
Given the diverse therapeutic properties of thiophene derivatives, it can be inferred that this compound likely has a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce sulfone groups, enhancing its chemical stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzothiophene and thiophene compounds .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene and thiophene derivatives, such as:
- 1-benzothiophene-3-carboxylic acid
- 2-aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene
- 1-R-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both benzothiophene and bromothiophene moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S2/c16-9-5-14(20-7-9)15(19)17-6-12(18)11-8-21-13-4-2-1-3-10(11)13/h1-5,7-8,12,18H,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNBRBAZDJTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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